Azoxybenzene

Descripción

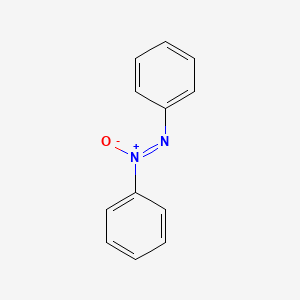

Structure

3D Structure

Propiedades

IUPAC Name |

oxido-phenyl-phenyliminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUZCKBSTZFWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES | |

CAS No. |

495-48-7, 20972-43-4, 21650-65-7 | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °F (NTP, 1992), 36 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of Azoxybenzene Compounds

Oxidation Pathways for Azoxybenzene Synthesis

Oxidation routes offer versatile methods for constructing the azoxy linkage, often starting from readily available aniline (B41778) precursors or by further oxidizing azobenzene (B91143).

Oxidation of Anilines to Azoxybenzenes

The direct oxidation of anilines is a widely explored strategy for this compound synthesis due to the accessibility and affordability of aniline derivatives. Various catalytic systems, base-mediated reactions, and environmentally benign approaches have been developed.

Heterogeneous and homogeneous catalysts play a crucial role in achieving selective oxidation of anilines to azoxybenzenes, often employing hydrogen peroxide (H₂O₂) as a green oxidant.

Niobium Oxide Catalysts: High-surface area Nb₂O₅ nanoparticles synthesized via a supercritical-CO₂-assisted method have demonstrated remarkable catalytic activity. This system achieved 86% aniline conversion with 92% this compound selectivity in 45 minutes at room temperature, utilizing H₂O₂ as the oxidant and requiring very low catalyst loading. rug.nlrsc.org Similarly, Nb-peroxo@iron oxides have shown high aniline conversion (99.6%) and 83.7% this compound selectivity at room temperature within 3 hours using H₂O₂. rsc.org

Copper Chromite Catalysts: CuCr₂O₄ spinel nanoparticles, prepared via a hydrothermal method, have been employed for the selective oxidation of aniline to this compound using H₂O₂. Under optimal conditions (70 °C), this catalyst achieved 78% aniline conversion with 92% this compound selectivity and exhibited good reusability for up to five cycles. researchgate.netacs.org

Silver-Tungsten Oxide Catalysts: Heterogeneous catalysts comprising silver nanoparticles supported on nanostructured tungsten oxide have been utilized for room temperature oxidative coupling of aniline to this compound with H₂O₂. This protocol features high activity and selectivity, achieving 87% aniline conversion and 91% this compound selectivity, with the catalyst demonstrating high stability and recyclability. rsc.org

Other Catalytic Systems: Promoted metal oxide catalysts, such as Rb-promoted Fe/CeO₂, have also shown excellent performance, with 100% aniline conversion and 91% this compound selectivity achieved using H₂O₂. lu.se Various other catalysts, including CuBr, Ag/C, AuPd NPs, meso-Mn₂O₃, RuO₂/Cu₂O, and Zr(OH)₄, have been reported for aniline oxidation. researchgate.net

Table 1: Catalytic Oxidation of Anilines to Azoxybenzenes

| Catalyst/System | Oxidant | Conditions | Aniline Conversion | This compound Selectivity | Yield (approx.) | Reference |

| Nb₂O₅-scCO₂ nanoparticles | H₂O₂ | 45 min, no external heating | 86% | 92% | ~79% | rug.nlrsc.org |

| CuCr₂O₄ spinel nanoparticles | H₂O₂ | 70 °C, 24 h (reusable) | 78% | 92% | ~72% | researchgate.netacs.org |

| Ag-supported WO | H₂O₂ | Room temperature | 87% | 91% | ~79% | rsc.org |

| Rb-promoted Fe/CeO₂ | H₂O₂ | Not specified | 100% | 91% | ~91% | lu.se |

| Nb-peroxo@iron oxides | H₂O₂ | Room temperature, 3 h | 99.6% | 83.7% | ~83% | rsc.org |

The judicious choice of base and oxidant can control the selectivity towards this compound formation from anilines.

DIPEA Catalysis: The use of DIPEA (N,N-diisopropylethylamine) as a catalyst in a one-pot procedure involving oxone as the oxidant, in a water/acetonitrile mixture at room temperature, yields azoxybenzenes with high selectivity. acs.orgnih.gov

Hydrogen Peroxide and Base Systems: Hydrogen peroxide in combination with specific bases offers a tunable approach. A mild base like sodium fluoride (B91410) (NaF) facilitates this compound formation, with aniline yielding this compound in up to 99% yield and exceptional selectivity. acs.orgnih.gov Conversely, stronger bases such as sodium methoxide (B1231860) (NaOMe) tend to promote the formation of nitroaromatics. nih.govwindows.net Using a weak base like sodium acetate (B1210297) (NaOAc) with H₂O₂ at 80 °C in acetonitrile, aniline was oxidized to this compound with a 78% yield. acs.orgwindows.netresearchgate.net

Table 2: Base-Regulated and Green Oxidation of Anilines to Azoxybenzenes

| System/Conditions | Oxidant | Base/Catalyst | Solvent | Time | Aniline Conversion | This compound Selectivity/Yield | Reference |

| DIPEA catalyst, oxone | Oxone | DIPEA | CH₃CN/H₂O (1:1) | 16 h | Not specified | High selectivity | acs.orgnih.gov |

| H₂O₂, NaF | H₂O₂ | NaF (mild) | MeCN | Not specified | High | Up to 99% yield | acs.orgnih.gov |

| H₂O₂, NaOAc | H₂O₂ | NaOAc (weak) | MeCN | 1 h | 78% (aniline) | 78% yield (this compound) | acs.orgwindows.netresearchgate.net |

The drive towards green chemistry has led to the development of methods employing environmentally friendly oxidants and mild reaction conditions. Hydrogen peroxide (H₂O₂) is frequently used due to its efficacy and benign byproducts (water). rug.nlrsc.orgrsc.orgacs.orgrsc.orglu.seacs.orgacs.orgnih.govwindows.netnih.gov Reactions conducted at room temperature, often in water or mixed aqueous-organic solvents, further enhance the sustainability of these processes. rsc.orgrsc.org Photochemical methods, which can be catalyst- and additive-free, also represent a green approach, operating at room temperature and under ambient conditions. researchgate.netchemrxiv.org

Oxidation of Azobenzenes to Azoxybenzenes

Azobenzenes can be further oxidized to their corresponding this compound derivatives. This transformation typically involves stronger oxidizing agents.

Peracids: Organic peracids, such as peracetic acid and perbenzoic acid, are effective in oxidizing azobenzenes to azoxybenzenes, often yielding quantitative results under mild conditions. cdnsciencepub.com

Hydrogen Peroxide Systems: A mixture of 30% hydrogen peroxide in glacial acetic acid can oxidize halogenated azobenzenes to azoxy compounds at elevated temperatures (60-70 °C) over 24 hours, with good yields observed for substituents at the 3,3'- and 4,4'-positions. cdnsciencepub.com

Other Oxidants: Stronger oxidants like chromic acid in acetic acid at high temperatures or fuming nitric acid have also been reported for specific transformations, such as the conversion of azobenzene to this compound or the synthesis of dinitrothis compound derivatives. cdnsciencepub.com

Table 3: Oxidation of Azobenzenes to Azoxybenzenes

| Oxidant | Conditions | Yield (approx.) | Reference |

| Peracetic acid | Several days | Quantitative | cdnsciencepub.com |

| 30% H₂O₂ in glacial acetic acid | 60-70 °C, 24 h | Good (3,3', 4,4') | cdnsciencepub.com |

| Acetic acid solution of chromic acid | 150-250 °C, sealed tube | Not specified | cdnsciencepub.com |

| Fuming nitric acid | Room temperature | Not specified | cdnsciencepub.com |

Reductive Pathways for this compound Synthesis

Reductive methods, primarily starting from nitrobenzene (B124822) or nitrosobenzene (B162901), provide alternative routes to azoxybenzenes. These pathways often involve controlled reduction to intermediate species that subsequently dimerize.

Reduction of Nitrobenzene:

Metal-based Reductions: Nitrobenzene can be reduced using various reagents. For instance, arsenous oxide (As₂O₃) in sodium hydroxide (B78521) (NaOH) yields this compound. vedantu.com A common method involves using methanol (B129727) in the presence of sodium hydroxide, where nitrobenzene is partially reduced to nitrosobenzene and N-phenylhydroxylamine, which then condense to form this compound. youtube.com Other reductive systems include glucose or formaldehyde (B43269) in concentrated base media, as well as metal or metallic compounds in organic solvents, though these may present challenges with base corrosivity, toxicity, or cost. google.com A more environmentally friendly approach uses nitrobenzene and NaOH heated in polyoxyethylene glycol-400 (PEG-400), offering good yields with simple operation. google.com

Photochemical Reduction: A direct photochemical route from nitrobenzene under ambient conditions, without catalysts or additives, offers a green pathway to azoxybenzenes, particularly for para- and meta-substituted derivatives. researchgate.netchemrxiv.org

Reduction/Dimerization of Nitrosobenzenes: Nitrosobenzene derivatives can undergo dimerization to form azoxybenzenes. For example, the use of DIPEA in water at room temperature for 16 hours efficiently converts nitrosobenzene to this compound with a 92% yield. acs.orgnih.gov

Table 4: Reductive Synthesis of Azoxybenzenes

| Starting Material | Reducing Agent/Method | Conditions | Yield (approx.) | Reference |

| Nitrobenzene | As₂O₃ / NaOH | Not specified | Not specified | vedantu.com |

| Nitrobenzene | Methanol / NaOH | Reflux for 1.5 h, then ice water precipitation | 12% | youtube.com |

| Nitrobenzene | Glucose / NaOH | Concentrated base medium | Higher | google.com |

| Nitrobenzene | Formaldehyde / NaOH | Concentrated base medium | Economical | google.com |

| Nitrobenzene | Metal/metallic compound | Organic solvent | Higher | google.com |

| Nitrobenzene | NaOH / PEG-400 | Heating to 70-110 °C (opt. 85-95 °C) | High | google.com |

| Nitrobenzene | Photochemical method | Room temperature, under air | Good (para/meta) | researchgate.netchemrxiv.org |

| Nitrosobenzene | DIPEA | H₂O, Room temperature, 16 h | 92% | acs.orgnih.gov |

Reduction of Nitroarenes to Azoxybenzenes

Photochemical Synthesis Routes to Azoxybenzenes

Photochemical methods offer a direct, often catalyst- and additive-free, route to azoxybenzenes from nitroarenes, typically under mild conditions.

Direct Photochemical Homocoupling: A significant advancement is the direct photochemical method for the one-pot synthesis of azoxybenzenes from nitrobenzene building blocks using visible light irradiation rsc.orgresearchgate.netrsc.orgresearchgate.net. This approach is conducted at room temperature and under ambient air, demonstrating broad applicability to various substituted nitrobenzenes. Yields are generally good for para- and meta-substituted substrates, although sterically hindered ortho-substituted compounds may be less reactive rsc.orgrsc.orgresearchgate.net. In some cases, photochemical Wallach rearrangement of the formed azoxybenzenes to ortho-hydroxyazoxybenzenes has been observed rsc.orgrsc.orgresearchgate.net.

Continuous Flow Photochemistry: Integrating photochemical reactions with continuous flow technology enhances selectivity. For instance, the photoreduction of nitrobenzenes to azoxybenzenes proceeds with very high selectivity in flow microreactors, whereas batch reactions tend to yield aniline or intermediates like nitrosobenzene and phenylhydroxylamine rsc.org. This reactor-dependent approach capitalizes on shortened photoreaction times in flow systems to achieve near-complete conversion to azoxybenzenes rsc.org.

Photosensitized and Mediated Photoreactions: Other photochemical strategies include the use of photosensitizers or specific mediators. For example, a NaI/PPh₃-mediated system enables a mild, transition-metal-free photochemical reduction of nitroarenes, tolerating a wide range of functional groups organic-chemistry.org. The photolysis of specific precursors, such as 2-nitrobenzyl alcohols, can also lead to the formation of trifluoromethylated this compound derivatives nih.gov. The photochemical reduction of this compound itself to azobenzene has also been studied, with direct irradiation leading to rearrangement and isomerization, while sensitized irradiation promotes reduction oup.com.

Nitroarene Homocoupling under Photochemical Conditions

Direct photochemical homocoupling of nitroarenes represents a significant advancement in this compound synthesis. This method typically involves the irradiation of nitrobenzene derivatives, leading to their dimerization and subsequent formation of the azoxy linkage. A notable example is the catalyst- and additive-free photochemical synthesis of this compound and its derivatives from nitrobenzene building blocks, conducted under ambient conditions, including room temperature and air researchgate.netrsc.orgchemrxiv.orgrsc.orgsquarespace.com. This approach has demonstrated good yields for para- and meta-substituted nitrobenzenes, although sterically hindered ortho-substituted substrates may yield less favorable results researchgate.netrsc.orgsquarespace.com. In some instances, these reactions can also lead to the photochemical Wallach rearrangement of the azoxybenzenes to ortho-hydroxyazoxybenzenes, particularly with ortho-halogenated nitrobenzenes researchgate.netrsc.orgsquarespace.com.

Catalyst-Free Photochemical Approaches

Catalyst-free photochemical methods further enhance the sustainability and simplicity of this compound synthesis. One such strategy involves the direct photolysis of nitroarenes, where light energy alone drives the reaction. Recent developments have also explored photoredox catalysis, though the focus here is on approaches that minimize or eliminate the need for external catalysts rsc.org. For instance, a catalyst- and additive-free photochemical synthesis using nitrobenzene in isopropyl alcohol under UV irradiation has been reported, achieving high conversion and selectivity at room temperature rsc.orgsquarespace.com. The mechanism often involves hydrogen atom abstraction from the solvent, leading to intermediates that condense to form the azoxy product, with atmospheric oxygen playing a role in the final condensation step rsc.org.

Advanced Synthetic Strategies for Substituted Azoxybenzenes

Beyond simple this compound, the synthesis of substituted derivatives with specific functionalities is crucial for tailoring their properties for various applications. Advanced strategies focus on incorporating diverse functional groups and creating complex molecular architectures.

Synthesis of Hydroxyalkyl-Containing Azoxybenzenes

The preparation of azoxybenzenes bearing hydroxyalkyl groups is of interest for their potential use in liquid crystals and as bioactive substances mdpi.com. A reported method involves the reduction of nitrobenzyl alcohols using glucose in the presence of sodium hydroxide in a water-ethanol medium mdpi.comresearchgate.net. This approach allows for the introduction of hydroxymethyl or hydroxyethyl (B10761427) functionalities. For example, the reaction of nitrobenzyl alcohol with glucose yielded 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide in 76% yield, along with related derivatives mdpi.com. This method is advantageous as it can accommodate substrates with functional groups sensitive to harsher reduction or oxidation conditions mdpi.com.

Preparation of Functionalized this compound Derivatives for Specific Research Applications

Functionalized this compound derivatives are synthesized to meet specific research demands, ranging from materials science to biological studies ontosight.ai. For materials science, this compound's optical and electrical properties make it suitable for developing liquid crystals and nonlinear optical materials ontosight.ai. In biological studies, the azoxy group can serve as a probe for biological processes, including interactions with DNA and proteins, and has potential in photodynamic therapy ontosight.ai. Furthermore, this compound derivatives act as intermediates in the synthesis of more complex molecules, leveraging the reactivity of the azoxy group ontosight.ai. For example, specific research applications might involve tailoring substituents to influence solubility, electronic properties, or biological activity.

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanisms is key to optimizing synthetic routes and controlling selectivity. Studies have focused on identifying key intermediates and elucidating the pathways involved in this compound formation from nitroarenes.

Investigation of Reaction Intermediates

Table 1: Examples of Photochemical Synthesis of Azoxybenzenes

| Starting Material | Reaction Conditions | Product | Yield | Reference |

| Nitrobenzene | UV irradiation (365 nm), i-PrOH, room temp., air | This compound | Good | researchgate.netrsc.orgchemrxiv.orgrsc.orgsquarespace.com |

| Nitrobenzene | UV irradiation (365 nm), i-PrOH, room temp., air, 24 h | This compound | High | squarespace.comrsc.org |

| Nitrobenzene | UV irradiation (365 nm), i-PrOH, room temp., air, 48 h | This compound | High | squarespace.com |

| Nitrobenzyl alcohol | Glucose (200 mol%), NaOH, water-ethanol, 50 °C, 30 min | Hydroxyalkyl Azoxybenzenes | 72-76% | mdpi.comresearchgate.net |

Rearrangement Reactions and Transformation Pathways of Azoxybenzene

The Wallach Rearrangement of Azoxybenzene

The Wallach rearrangement, discovered by Otto Wallach in 1880, is a strong acid-promoted conversion of azoxybenzenes into hydroxyazobenzenes wikipedia.orgchemeurope.comdrugfuture.com. Typically, this reaction yields para-hydroxyazobenzenes, although ortho isomers can also be formed, particularly when the para positions are substituted mostwiedzy.pl. Sulfuric acid is the most common and effective catalyst for this transformation mostwiedzy.pl.

The acid-catalyzed Wallach rearrangement is understood to involve multiple protonation steps. Kinetic studies have indicated a two-proton process, where the rate of rearrangement continues to increase even after complete monoprotonation of the this compound substrate researchgate.netcdnsciencepub.comcdnsciencepub.com. This suggests that the second proton transfer step is rate-determining wikipedia.orgchemeurope.comresearchgate.netcdnsciencepub.com. The reaction proceeds in concentrated sulfuric acid, typically ranging from 60% to 100% chemeurope.com.

Research has explored the influence of substituents on the reaction rates. For instance, substituents can cause significant changes in the transformation rates, with nitro groups sometimes enhancing reactivity in 100% sulfuric acid compared to their effect in weaker acid concentrations researchgate.net. The mechanism is generally accepted to involve the removal of the oxygen atom from the azoxy group by acid, leading to a dicationic intermediate wikipedia.orgchemeurope.comresearchgate.netcdnsciencepub.com. This intermediate then undergoes nucleophilic attack, followed by hydrolysis, to yield the hydroxyazobenzene product wikipedia.orgchemeurope.com.

The mechanism of the Wallach rearrangement is strongly dependent on protonation. This compound first undergoes protonation, forming a monoprotonated species beilstein-journals.org. Further protonation leads to a dicationic intermediate, which is crucial for the rearrangement wikipedia.orgresearchgate.netcdnsciencepub.comcdnsciencepub.combeilstein-journals.orgcdnsciencepub.comacs.org. These dicationic intermediates, characterized by an R–N+=N+–R motif, have been directly observed using low-temperature NMR spectroscopy in superacidic media like HF-SbF5 wikipedia.orgchemeurope.combeilstein-journals.org. Ab initio calculations suggest that these dicationic intermediates are planar but bent, with the positive charges residing primarily in the aromatic rings rather than on the nitrogen atoms beilstein-journals.orgcdnsciencepub.com. The formation of these dicationic species is considered a key step, with the second protonation often identified as the rate-determining step wikipedia.orgchemeurope.comresearchgate.netcdnsciencepub.com.

While the primary catalyst is strong acid, solvent composition, particularly the concentration of sulfuric acid, plays a critical role. Studies have examined the rearrangement in various concentrations of sulfuric acid, from 75.3% to 96.4% researchgate.netcdnsciencepub.comcdnsciencepub.com. The rate of rearrangement increases significantly with higher acid concentrations, indicating the importance of proton availability researchgate.netcdnsciencepub.comcdnsciencepub.com. Specific solvent effects beyond the acid concentration itself are less detailed in general literature, but the highly acidic aqueous sulfuric acid medium is paramount.

Table 1: Influence of Sulfuric Acid Concentration on this compound Rearrangement Rate

| Sulfuric Acid Concentration (%) | Temperature (°C) | Observation on Rate | Reference |

| 75.3 – 96.4 | 25 | Rate increases with acid concentration | cdnsciencepub.comcdnsciencepub.com |

| 65.0 – 90.4 | 75.5 | Rate increases with acid concentration | cdnsciencepub.comcdnsciencepub.com |

| Up to 99.99 | Varies | Rate increases continuously | researchgate.net |

Photochemical Rearrangements of this compound

This compound can also undergo rearrangement upon photoillumination, a process sometimes referred to as the photo-Wallach rearrangement mostwiedzy.ploup.compublish.csiro.aursc.orgchemrxiv.orgresearchgate.netcdnsciencepub.comresearchgate.net. Unlike the acid-catalyzed Wallach rearrangement, which primarily yields para-hydroxyazobenzenes, photochemical transformations often lead to ortho-hydroxyazoarenes due to intramolecular oxygen atom migration mostwiedzy.ploup.comcdnsciencepub.comresearchgate.net.

Direct irradiation of trans-azoxybenzene can result in both cis-trans isomerization and rearrangement to 2-hydroxyazobenzene oup.com. The rate of cis-trans isomerization is influenced by the solvent, being faster in polar protic solvents oup.com. Nitro- or dimethylamino-substituted azoxybenzenes may not undergo photochemical rearrangement or cis-trans isomerization oup.com. Studies have also identified atypical products in the photochemical rearrangement of substituted azoxybenzenes, such as 2,2′-dimethylthis compound, suggesting complex reaction pathways mostwiedzy.plpublish.csiro.au. The product distribution can be affected by solvent choice; for instance, in toluene, ortho-substituted compounds tend to dominate, while in ethanol, para-substituted products are more prevalent mostwiedzy.pl.

The photochemical rearrangement is characterized by intramolecular oxygen atom migration mostwiedzy.ploup.comcdnsciencepub.com. One proposed mechanism involves the formation of an excited singlet state of trans-azoxybenzene, which then rearranges to 2-hydroxyazobenzene oup.com. Heavy-atom kinetic isotope effect studies on this compound and its derivatives suggest that if an oxadiazole-like intermediate is involved, the activation barrier lies in its formation rather than its decomposition cdnsciencepub.com. The migration of the oxygen atom to a different aromatic ring is a key feature of this process, leading to ortho-hydroxyazoarene formation mostwiedzy.plcdnsciencepub.com.

Table 2: Influence of Solvent on Photochemical Rearrangement Product Distribution

| Solvent | Dominant Product Type | Notes | Reference |

| Toluene | ortho-substituted | Higher yield of ortho-hydroxyazobenzocrowns | mostwiedzy.pl |

| Ethanol | para-substituted | Higher yield of para-hydroxyazobenzocrowns | mostwiedzy.pl |

| DMF | Mixture of ortho/para | Nearly equal amounts of both isomers | mostwiedzy.pl |

Compound List

this compound

4-Hydroxyazobenzene

2-Hydroxyazobenzene

4-Nitrothis compound

4-Nitro-4'-hydroxyazobenzene

2,2′,4,4′,6,6′-Hexamethylthis compound

Azoxypyridines

Azoxypyridine N-oxides

4-Alkylazoxybenzenes (e.g., 4-methylthis compound)

4,4′-Dialkylazoxybenzenes (e.g., 4,4′-dimethylthis compound)

3-Methylthis compound

4-(m-tolylazo)phenol

2-Methyl-4-(phenylazo)phenol

4-Methoxythis compound

2-Methoxy-4-(phenylazo)phenol

4,4′-Dinitrothis compound

4,4′-Diacetylthis compound

this compound-4,4′-dicarboxylic acid

5-Nitro-2-(p-nitrophenylazo)phenol

4,4′-Dimethoxythis compound

4,4′-Dimethoxy-3-acetoxyazobenzene

4,4′-Dimethoxy-2-tosyloxyazobenzene

4,4′-Dihaloazoxybenzenes

2,2′-Dimethylthis compound

Azoxybenzocrowns (e.g., 19-membered azoxybenzocrown)

19-o-OH (19-membered ortho-hydroxyazobenzocrown)

21-o′-OH (21-membered ortho-hydroxyazobenzocrown)

19-al (19-membered aldehyde product)

t-Bu-19-Azo-O (19-membered azoxybenzocrown with tert-butyl substituents)

t-Bu-20-ester

t-Bu-19-o-OH

t-Bu-17-p-OH

Hydrazobenzene

Phenylhydrazine

Phthalic acid

Phthalic anhydride (B1165640)

Azo dyes

Hydrazo dyes

Azo compounds

Hydrazo compounds

Azoxy compounds

Nitrone

Oxaziridine

Arene sulfonic anhydride

Arene sulfonic acid

Acetic anhydride

Sodium hydroxide (B78521)

Ethanol

Toluene

Xylene

Dimethylformamide (DMF)

Sulfuric acid

Fluoroantimonic acid

Hydrogen peroxide

Acetic acid

p-Toluenesulfonic acid

Trichloroacetic acid

Sodium alcoholates

Alkali metal cations

Alkaline earth metal cations

Water

Bisulfate anion

HSO₄⁻

H₃SO₄⁺

H₂O

H₃O⁺

H₅O₂⁺

H₁₃O₆⁺

Influence of Sensitizers and Quenchers on Photorearrangement

The photochemical behavior of this compound is significantly influenced by the presence of sensitizers and quenchers, altering the reaction pathways and product distribution. Direct irradiation of this compound typically leads to a rearrangement yielding 2-hydroxyazobenzene and cis-trans isomerization. However, sensitized irradiation, particularly in the presence of sensitizers with triplet excitation energies greater than approximately 62 kcal/mol, promotes the reduction of this compound to azobenzene oup.comoup.com.

Other Transformation Reactions Involving the Azoxy Group

Reduction of this compound to Azobenzene

This compound can be readily reduced to azobenzene through various chemical methods. Historically, reduction of nitrobenzene with reagents like arsenous oxide or sodium borohydride (B1222165) has been employed to synthesize this compound, with further reduction to azobenzene being a potential outcome depending on reaction conditions vedantu.comacs.org. More contemporary methods involve the reduction of nitroarenes using potassium borohydride in aqueous solutions, often catalyzed by phase transfer catalysts like PEG-400, which can yield azoxybenzenes with good efficiency mdpi.comresearchgate.net.

Specific reduction of this compound to azobenzene can be achieved using various reducing agents. For instance, hydrogenation can lead to diphenylhydrazine, but under controlled reductive conditions, this compound is an intermediate that can be converted to azobenzene kuleuven.bewikipedia.org. The reduction of nitroarenes to azoxybenzenes and subsequently to azobenzenes is a common pathway in organic synthesis. For example, photocatalytic reduction of nitrobenzene in the presence of carbon quantum dots (CODs)/ZnIn2S4 nanocomposites can yield aniline, this compound, and azobenzene, with the product distribution being dependent on the solvent system rsc.org.

Table 1: Reduction of this compound to Azobenzene - Common Reagents and Conditions

| Reducing Agent | Solvent(s) | Conditions | Product(s) | Reference(s) |

| Hydrogenation | Various | Catalytic hydrogenation | Diphenylhydrazine (further reduction) | wikipedia.org |

| Zinc/Methanol | Methanol | Presence of acid or base | Azobenzene | kuleuven.be |

| Sodium Borohydride | Diglyme | 90-100°C | This compound (can be further reduced to Azo) | acs.org |

| Potassium Borohydride | Water / Water-Ethanol | PEG-400 (catalyst), reflux | Azoxybenzenes (precursors to Azo) | mdpi.comresearchgate.net |

| Iron filings/Acetic acid | Acetic acid | Reduction of nitrobenzene | This compound (can be further reduced to Azo) | vedantu.com |

Ortho-Directing Group Utility in Functionalization

The azoxy group (-N(O)=N-) can act as a directing group in electrophilic aromatic substitution reactions, guiding incoming electrophiles to the ortho positions of the aromatic ring researchgate.netnih.govrsc.orgacs.orgresearchgate.net. This directing ability stems from the electronic properties of the azoxy moiety, which can influence the electron density distribution within the aromatic system. Electron-donating groups generally act as ortho/para directors, while electron-withdrawing groups are typically meta directors, though exceptions exist wikipedia.orgulethbridge.camasterorganicchemistry.comlibretexts.org. The azoxy group's ability to direct functionalization to the ortho position is particularly valuable for synthesizing specifically substituted aromatic compounds.

Recent advancements have demonstrated palladium-catalyzed C-H activation strategies for the direct ortho-functionalization of azoxybenzenes. For instance, palladium catalysts have been employed for the ortho-acylation of azoxybenzenes using aldehydes as acyl sources, providing a direct route to 2-acylated azoxybenzenes with high chemo- and regioselectivity researchgate.net. Similarly, palladium-catalyzed ortho-halogenation of azoxybenzenes has been achieved using N-halosuccinimides researchgate.net. These methods highlight the azoxy group's utility as a directing group in modern synthetic chemistry, enabling precise functionalization of aromatic rings.

Table 2: Ortho-Directing Functionalization of Azoxybenzenes

| Reaction Type | Reagents/Catalyst | Conditions | Product Type | Reference(s) |

| Ortho-Acylation | Aldehydes, Pd(TFA)2 catalyst, t-BuOOH | 90 °C | 2-Acylated azoxybenzenes | researchgate.net |

| Ortho-Halogenation | N-halosuccinimides (NXS), Pd catalyst | Mild conditions | 2-Haloazoxybenzenes | researchgate.net |

| Ortho-Sulfonylation | Arylsulfonyl chlorides, Pd(II) catalyst | C-H activation | 2-Sulfonylazoxybenzenes | researchgate.net |

| Ortho-Amidation | Sulfonyl azides, Rh(III) catalyst | C-H activation | 2-Aminoazoxybenzenes | researchgate.net |

| Ortho-Alkenylation | Alkenes, Ru(III) complex | C-H activation | 2-Alkenylazoxybenzenes | researchgate.net |

Compound List:

this compound

Azobenzene

2-Hydroxyazobenzene

Nitrobenzene

Aniline

Diphenylhydrazine

Phenylhydroxylamine

Azonaphthol

Benzophenone

Pyrene

2-Naphthol

Stereochemical Dynamics and Isomerism in Azoxybenzene Systems

Cis-Trans (Z/E) Isomerization of Azoxybenzenes

Like the more widely studied azobenzenes, azoxybenzenes can exist as two distinct geometric isomers: the thermodynamically more stable trans (E) isomer and the metastable cis (Z) isomer. The interconversion between these two forms can be triggered by thermal energy or by light, a process central to their function as molecular switches.

The cis isomer of azoxybenzene can revert to the more stable trans form through a thermal relaxation process. This unimolecular, first-order reaction is governed by a significant energy barrier, which dictates the lifetime of the cis state. The kinetics of this thermal back-reaction are highly sensitive to the molecular environment, including the solvent and the physical state of the compound.

For a room temperature liquid crystal mixture composed of two this compound compounds, the activation energy (Ea) for the thermal relaxation from the cis to the trans isomer was experimentally determined to be (66 ± 7) kJ/mol. This value is notably lower than that typically observed for the parent azobenzene (B91143) in solution, suggesting that the liquid crystal environment may facilitate the isomerization process. For comparison, the isomerization energy (ΔEiso), which approximates the enthalpy change, for azobenzene is approximately 47.0 ± 1.3 kJ mol⁻¹ nih.gov.

The mechanism of thermal isomerization in related azobenzene systems is generally understood to proceed via one of two pathways: rotation or inversion. The rotational mechanism involves the breaking of the N=N π-bond to allow for rotation around the N-N single bond, a process that is favored in polar solvents due to the stabilization of a dipolar transition state scispace.comtaylorandfrancis.comsciepub.com. The inversion mechanism involves a linear, sp-hybridized transition state of one of the nitrogen atoms. For many substituted azobenzenes, the rotational pathway is dominant, especially in polar media taylorandfrancis.com.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide deeper insight into the transition state. A negative entropy of activation, for instance, suggests a more ordered transition state compared to the reactants, which can occur in mechanisms involving significant solvent reorganization or a constrained geometry taylorandfrancis.comwikipedia.orgchempedia.inforsc.org. For hydroxy-substituted azobenzenes, ΔH‡ values were found to be significantly lower than for azobenzene itself, with highly negative ΔS‡ values pointing to a more organized, rotational transition state involving intermolecular hydrogen bonding taylorandfrancis.com.

| Compound System | Parameter | Value | Solvent/Condition |

|---|---|---|---|

| This compound Liquid Crystal Mixture | Activation Energy (Ea) | 66 ± 7 kJ/mol | Liquid Crystal Phase |

| Azobenzene (for comparison) | Isomerization Energy (ΔEiso) | 47.0 ± 1.3 kJ/mol | o-Terphenyl |

| Stability Difference (trans vs. cis) | ~40–50 kJ/mol | General | |

| Hydroxy-substituted Azobenzenes (for comparison) | Enthalpy of Activation (ΔH‡) | 11 to 28 kJ/mol | Various |

| Entropy of Activation (ΔS‡) | -142 to -186 J K⁻¹ mol⁻¹ |

The isomerization of this compound can be controlled with high precision using light. This photochromic behavior is analogous to that of azobenzene, where specific wavelengths of light are used to drive the conversion between the two isomeric states.

Irradiation with ultraviolet (UV) light typically promotes the conversion from the stable trans isomer to the metastable cis isomer chempedia.inforesearchgate.netunipi.it. This process corresponds to excitation to higher energy electronic states (S₁ (n→π) or S₂ (π→π)), from which the molecule relaxes into the geometry of the cis isomer nih.gov. Conversely, irradiation with visible light, often in the blue region of the spectrum, can induce the reverse cis-to-trans isomerization chempedia.inforesearchgate.netunipi.it.

When a solution of this compound is continuously irradiated at a specific wavelength, a dynamic equilibrium is established where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions become equal. This equilibrium point is known as the photostationary state (PSS) and is characterized by a specific ratio of cis and trans isomers rsc.orgresearchgate.net.

The composition of the PSS is determined by several factors:

Irradiation Wavelength: The PSS is highly dependent on the wavelength of light used. The ratio of isomers at the PSS is a function of the molar absorptivities (ε) of the cis and trans isomers at that wavelength and their respective isomerization quantum yields (Φ).

Solvent: The polarity and viscosity of the solvent can influence the absorption spectra of the isomers and the efficiency of the isomerization process, thereby shifting the PSS.

Temperature: Temperature can affect the rate of thermal relaxation, which competes with the photoinduced processes, and can also subtly influence quantum yields researchgate.net.

In a study of a room temperature this compound liquid crystal mixture in a dilute solution, a photostationary state with approximately equal concentrations of trans and cis isomers was achieved chempedia.inforesearchgate.netunipi.it. However, an unusual finding was reported: the final PSS concentration of isomers depended on the starting concentrations, suggesting the possible existence of a molecular conformation that is not photo-responsive and only relaxes thermally chempedia.inforesearchgate.netunipi.it. This behavior is not typical for simple azobenzene systems and highlights the unique complexities of this compound dynamics.

Conformational Analysis of this compound Stereoisomers

The three-dimensional structures of the cis and trans stereoisomers of this compound are distinct, leading to significant differences in their physical properties, such as dipole moment and ability to pack in a condensed phase.

The cis isomer, due to steric hindrance between the phenyl rings, adopts a non-planar, bent conformation researchgate.net. This twisted geometry disrupts packing and results in a significant molecular dipole moment, which is reported as 3.0 D for cis-azobenzene unipi.itresearchgate.net.

Theoretical studies on substituted azoxybenzenes, such as 3,3′,4,4′-Tetrachlorothis compound (TCAOB), provide detailed insight into the possible conformations. Density Functional Theory (DFT) calculations have identified multiple stable conformers for both the cis and trans forms, arising from the rotation of the phenyl rings chemrxiv.org. For TCAOB, four stable cis conformers and three stable trans conformers were predicted. The calculations showed that the trans forms are significantly higher in energy than the corresponding cis forms, which contrasts with the parent azobenzene. This difference is likely due to the specific electronic and steric effects of the chloro- and azoxy-substituents. The presence of the N=O group leads to notable differences in the calculated atomic charges and intramolecular interactions compared to the analogous azobenzene derivative chemrxiv.org.

| Compound | Isomer | Key Geometric Feature | Calculated Dipole Moment |

|---|---|---|---|

| Azobenzene (for comparison) | trans | Nearly planar (C-N-N-C dihedral ≈ 180°) | 0 D |

| cis | Non-planar, bent (C-N-N-C dihedral ≈ 8.6°) | ~3.0 - 3.45 D | |

| Tetrachlorothis compound (TCAOB) | trans (multiple conformers) | Generally more planar than cis | Varies by conformer |

| cis (multiple conformers) | Non-planar | Varies by conformer |

Stereocontrol in this compound Synthesis

Achieving control over the stereochemical outcome of a chemical reaction is a central goal in organic synthesis. For azoxybenzenes, this primarily concerns the selective formation of either the cis or trans isomer.

Conventional synthetic methods for azoxybenzenes typically yield the thermodynamically more stable trans isomer as the major or exclusive product. These methods include:

Reductive Dimerization of Nitrosobenzenes: This is an effective method for preparing substituted azoxybenzenes, often without the need for additional catalysts.

Oxidation of Anilines: Selective oxidation of anilines, for instance using hydrogen peroxide with a mild base, can produce azoxybenzenes in high yields.

Reduction of Nitroarenes: This is one of the most widely used methods for accessing the this compound core.

In these cases, the cis isomer is not the direct product of the synthesis but is obtained subsequently through photochemical isomerization of the purified trans product.

However, some research suggests that kinetic control favoring the cis isomer may be possible under specific reaction conditions. It has been proposed that synthetic pathways proceeding through radical intermediates preferentially generate the Z (cis) conformer. Furthermore, one investigation into the synthesis of this compound via a Grignard reaction suggested that the product may be formed preferentially in the Z (cis) configuration, representing a potential route for the direct synthesis of the less stable isomer under kinetic control taylorandfrancis.com. Another approach involves the direct photochemical synthesis from nitrobenzene (B124822) building blocks, which can provide an efficient pathway to this compound products. The selective synthesis of dissymmetrical azoxybenzenes by combining different nitrosobenzenes has also been achieved, demonstrating a high degree of regiocontrol, which is a related but distinct challenge from stereocontrol.

Liquid Crystalline Phenomena of Azoxybenzene Derivatives

Mesophase Behavior and Structural Correlates in Azoxybenzene Liquid Crystals

The mesomorphic behavior of this compound derivatives is a direct consequence of their molecular architecture, which promotes anisotropic interactions and ordered arrangements in specific temperature ranges.

Nematic Mesophases in this compound Homologs

Many this compound derivatives are known to form nematic mesophases, a state of matter where molecules possess orientational order but lack positional order derpharmachemica.comlongdom.orgnanobioletters.comtandfonline.combohrium.com. The formation and stability of these nematic phases are strongly influenced by the homologous series, where variations in alkyl or alkoxy chain lengths lead to predictable changes in transition temperatures and mesophase behavior.

Studies on homologous series of alkyl azoxybenzenes have revealed a dependence of mesophase properties on the number of carbon atoms in the terminal alkyl chains, often exhibiting an "odd-even effect" in transition temperatures derpharmachemica.comnanobioletters.combohrium.com. For instance, in a series of 4,4'-dialkylazoxybenzenes, compounds with specific chain lengths display nematic phases within defined temperature ranges. The transition from crystalline solid to nematic phase (Cryst-N) and from nematic phase to isotropic liquid (Nematic-Isotropic or N-I) are key indicators of mesophase behavior.

Optical and Electro-Optical Properties of this compound Liquid Crystals

The optical and electro-optical characteristics of this compound-based liquid crystals are pivotal to their technological utility. These properties are often modulated by external stimuli, such as light and electric fields, leading to dynamic changes in material behavior.

Photoinduced Effects on Birefringence and Order Parameter

A key feature of this compound derivatives, similar to their azobenzene (B91143) counterparts, is their susceptibility to photoisomerization. Upon irradiation with specific wavelengths of light, the linear, rod-like trans isomer can convert into a bent, less ordered cis isomer nsf.govresearchgate.netresearchgate.netillinois.eduresearchgate.net. This molecular shape change profoundly impacts the bulk properties of the liquid crystal phase.

Applications in Optically Switchable Materials and Displays (General principles, not specific device data)

The photoresponsive nature of this compound derivatives makes them highly suitable for applications in optically switchable materials and displays. The ability to reversibly alter molecular alignment and optical properties with light irradiation forms the basis for several advanced technologies.

Optically Switchable Materials: this compound-containing liquid crystals can be utilized in smart windows and filters where light transmission or reflection properties can be dynamically controlled by external light sources nsf.govresearchgate.net. The photoinduced changes in molecular orientation and mesophase structure can lead to significant alterations in optical characteristics, such as selective Bragg reflection wavelength in cholesteric liquid crystals nsf.govresearchgate.net.

Photoactuators and Photomechanical Devices: The molecular shape change associated with photoisomerization can induce mechanical stress and strain within a liquid crystalline polymer network. This allows for the development of photomechanical actuators and artificial muscles that can undergo reversible deformation upon light exposure illinois.eduunibo.it.

Tunable Lasers and Optical Devices: The light-induced modulation of refractive indices and pitch in cholesteric phases opens possibilities for tunable lasers and optical filters nsf.govresearchgate.net.

Biosensing: Some azobenzene-doped liquid crystals have been explored for biosensing applications, where biomolecule interactions at an interface can be detected through changes in LC alignment, further modulated by light researchgate.net.

The general principle involves using light to trigger a change in the liquid crystal's molecular orientation or phase, which in turn alters its optical properties, such as transmission, reflection, or polarization state.

Structure-Property Relationships in Alkyl this compound Series

The systematic variation of molecular structure, particularly the length and nature of terminal alkyl chains and other substituents, provides a powerful means to tune the liquid crystalline properties of this compound derivatives.

Odd-Even Effect in Mesophase Transition

A well-documented phenomenon in homologous series of liquid crystals, including alkyl azoxybenzenes, is the "odd-even effect." This refers to the alternating trend observed in physical properties, most notably in mesophase transition temperatures (e.g., clearing point, melting point), as the length of the alkyl chain increases bohrium.comderpharmachemica.comnanobioletters.comtandfonline.comsoton.ac.ukresearchgate.net.

In many alkyl this compound series, the clearing temperatures (transition from the liquid crystalline phase to the isotropic liquid phase) exhibit an alternation: compounds with even-numbered alkyl chains may have higher or lower transition temperatures compared to their immediate odd-numbered neighbors. This effect is attributed to differences in molecular packing efficiency and intermolecular interactions, which are influenced by the terminal alkyl chain length. For instance, the packing of molecules with even-numbered chains might be more ordered or efficient than that of odd-numbered chains, leading to distinct transition behaviors bohrium.comnanobioletters.comresearchgate.net.

Table 1: Mesophase Transition Temperatures (°C) for 4,4'-di-n-alkyl azoxybenzenes

| Alkyl Chain Length (n) | Cryst-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) | MP (°C) | Reference |

| 2 | 18 | 27 | - | nanobioletters.com |

| 3 | - | 60 | - | nanobioletters.com |

| 4 | 18 | 27 | - | nanobioletters.com |

| 5 | 22 | 72 | 18 | nanobioletters.com |

| 6 | 21 | 49 | 22 | nanobioletters.com |

| 7 | 34.5 | 71 | 21 | nanobioletters.com |

Note: MP denotes melting point. The data illustrates the alternating trends characteristic of the odd-even effect, particularly in the Nematic-Isotropic transition temperatures.

Impact of Substituent Variation on Liquid Crystalline Properties

Beyond alkyl chain length, the nature and position of other substituents on the this compound core significantly influence mesomorphic behavior.

Terminal Group Polarity: Terminal substituents with higher polarity, such as nitro (-NO₂) or cyano (-CN) groups, can enhance intermolecular interactions, potentially leading to broader mesogenic ranges and higher transition temperatures compared to less polar groups researchgate.netlongdom.org.

Lateral Substituents: The introduction of lateral substituents (e.g., methyl groups) can disrupt molecular planarity and packing, often lowering transition temperatures and potentially altering the type of mesophase formed d-nb.infoacs.org. For instance, lateral fluorine atoms can influence molecular polarizability and interactions, thereby affecting mesomorphic properties acs.org.

Core Structure: Modifications to the rigid core, such as incorporating naphthalene (B1677914) moieties or pyridine (B92270) rings, can also impact mesomorphism, influencing thermal stability and the type of mesophases observed bohrium.com.

Flexibility: The length and nature of flexible spacers connecting mesogenic units in polymeric or dimeric structures play a critical role. For example, in polyesters, the sequence and length of ether and carbonyl linkages can dramatically influence the breadth of the mesophase interval d-nb.info.

These structure-property relationships are crucial for designing this compound derivatives with specific liquid crystalline characteristics tailored for particular applications.

Compound List

this compound

Para-azoxyanisole (PAA)

p-azoxyphenetole

ethyl-p-azoxybenzoate

ethyl-p-azoxycinnamate

n-octyl-p-azoxycinnamate

(E)-2-chloro-3-((4-n-alkoxynaphthalene-1-yl)diazenyl)pyridine

(E)-4-((2-chloropyridin-3-yl)diazenyl)naphthalene-1-ol

Azodye, p-methoxy-m'-methyl-p'-hydroxy azobenzene

4,4'-di-n-alkyl azoxybenzenes (homologous series)

4-(ω-hydroxyalkyloxy)-4'-cyanoazoxybenzenes (Ia-e)

4-alkyloxy-4'-cyanoazobenzenes

4,4'-Methoxyethoxythis compound (MEAB)

2,2'-methylthis compound

4′-Butyl-4-(S)-(2-methylbutoxy)this compound

Supramolecular Architectures and Self Assembly Involving Azoxybenzene Moieties

Design and Construction of Azoxybenzene-Based Supramolecules

The rational design of supramolecules based on this compound hinges on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. The goal is to program molecules to spontaneously assemble into well-defined, stable, and functional superstructures. This field, often referred to as crystal engineering, seeks to understand and utilize intermolecular interactions to create new solids with desired properties ias.ac.inias.ac.inuoc.gr.

Key design considerations for this compound-based supramolecules include:

Molecular Symmetry and Shape: The geometry of the this compound core and its substituents dictates the possible packing arrangements in the solid state.

Functional Group Placement: The introduction of groups capable of hydrogen bonding, halogen bonding, or other specific interactions can direct the self-assembly process. For instance, the synthesis of azoxybenzenes with various functional substituents is a key step in creating these tailored molecular building blocks rsc.org.

Solvent Effects: The choice of solvent can significantly influence the self-assembly process by competing for interaction sites or by promoting solvophobic effects.

While the vast majority of research in photoswitchable supramolecular systems has focused on azobenzene (B91143), the foundational principles are applicable to the design of this compound-based systems. The introduction of reactive functional groups to the this compound scaffold allows for their incorporation into more complex structures like liquid crystals and polymers, which are valuable in materials science rsc.org. Computational modeling has also emerged as a powerful tool for understanding the intermolecular potentials and predicting the mesophase behavior of homologous series of alkyl-azoxybenzene compounds, aiding in the design of new liquid crystalline materials.

Non-Covalent Interactions in this compound Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound moieties into ordered supramolecular structures. These interactions, while individually weak, collectively dictate the stability and structure of the resulting assemblies. The most significant non-covalent interactions in this compound systems are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors and acceptors (e.g., -OH, -COOH, -NH2) onto the this compound core can lead to the formation of robust and directional intermolecular connections. These interactions are fundamental in the construction of co-crystals and other supramolecular adducts mdpi.comresearchgate.netresearchgate.net. The predictability of hydrogen bonding patterns makes it a powerful tool in designing specific supramolecular architectures.

π-π Stacking: The aromatic rings of the this compound moiety are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of layered or columnar structures. The geometry of π-π stacking can vary, including face-to-face and edge-to-face arrangements, and is influenced by the electronic nature of the aromatic rings and their substituents nih.gov. Computational studies on alkyl this compound compounds have highlighted the importance of intermolecular and intramolecular interactions in the formation of various mesophases. These studies allow for the examination of properties such as Van der Waals potential and pair energy, which are influenced by these non-covalent forces researchgate.net.

| Interaction Type | Description | Key Functional Groups | Influence on Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bonding | Directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | -OH, -COOH, -NH2, -CONH- | Directs the formation of specific, often predictable, networks and motifs. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Phenyl rings of the this compound core. | Stabilizes columnar or layered structures; influences electronic properties. |

| Van der Waals Forces | Weak, non-specific attractions and repulsions between molecules. | Alkyl chains and other non-polar substituents. | Contribute to the overall packing efficiency and density of the assembly. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles of molecules. | The N=N(O) core and polar substituents. | Can influence the orientation of molecules within the supramolecular assembly. |

Photoresponsive Supramolecular Systems and Switches

Photoresponsive molecular switches are molecules that can be reversibly isomerized between two or more stable states upon irradiation with light of specific wavelengths. Azobenzene is a quintessential molecular switch, and its photoisomerization has been extensively used to control the properties of supramolecular systems rsc.orgnih.govunifi.itmdpi.comnih.govaps.org. The structural changes accompanying photoisomerization, such as a change in geometry from the linear trans isomer to the bent cis isomer, can be harnessed to trigger macroscopic changes in a material.

While this compound is structurally similar to azobenzene and has the potential for photoisomerization, its application in photoresponsive supramolecular systems is not as well-documented. A direct photochemical route for the synthesis of this compound and its derivatives has been reported, which also notes a subsequent photochemical Wallach rearrangement in some cases acs.org. This indicates that this compound moieties are indeed photoactive.

The principles of designing photoresponsive systems with azobenzene can be extended to this compound. The incorporation of this compound into a supramolecular assembly could allow for the light-induced modulation of the assembly's structure and properties. For example, the isomerization of an this compound guest molecule within a host cavity could lead to its expulsion, thus creating a photoswitchable host-guest system. Similarly, in a liquid crystal or polymer, the isomerization could disrupt the ordered packing of the molecules, leading to a phase transition.

However, the detailed photophysical and photochemical properties of this compound within supramolecular architectures, such as quantum yields of isomerization and the stability of the isomers, require further investigation to fully realize their potential as molecular switches.

Self-Assembly Strategies for this compound-Containing Polymers and Materials

The incorporation of this compound moieties into polymers offers a pathway to create functional materials with responsive properties. The self-assembly of these polymers can be directed by the interplay of interactions involving the polymer backbone, the this compound side chains, and the surrounding solvent. Two primary strategies for the self-assembly of block copolymers are post-polymerization self-assembly and polymerization-induced self-assembly (PISA). While these methods are well-established for azobenzene-containing polymers, their application to this compound-containing polymers is an area with potential for development rsc.org.

In this approach, pre-synthesized block copolymers containing this compound units are induced to self-assemble by changing the solvent conditions. Typically, the polymer is dissolved in a good solvent for all blocks and then a selective solvent is added, which is a poor solvent for one of the blocks. This solvophobic block then aggregates to form the core of the self-assembled nanostructures (e.g., micelles, vesicles), while the soluble block forms a stabilizing corona.

The morphology of the resulting nanostructures is influenced by factors such as the block copolymer composition, the molecular weight of each block, and the solvent system. For polymers containing liquid crystalline moieties like this compound, the self-assembly can be coupled with liquid crystal ordering to create hierarchical structures nih.govresearchgate.net. The this compound units can drive the formation of specific phases, such as nematic or smectic phases, within the self-assembled domains weebly.com.

PISA is a more direct and efficient method for preparing well-defined block copolymer nano-objects at high concentrations mdpi.com. In a typical PISA process, a soluble polymer block (a macro-chain transfer agent in RAFT polymerization) is chain-extended with a second monomer. As the polymerization proceeds, the growing second block becomes insoluble in the reaction medium, triggering in-situ self-assembly into nano-objects.

For a hypothetical PISA of an this compound-containing polymer, one could envision a soluble polymer block being chain-extended with an this compound-functionalized monomer in a selective solvent. As the poly(this compound) block grows, it would become insoluble and drive the self-assembly process. The final morphology (spheres, worms, or vesicles) would be determined by the relative block lengths and the polymerization conditions. PISA has been successfully applied to the synthesis of azobenzene-containing block copolymer nanoparticles, demonstrating the feasibility of this approach for chromophore-containing polymers rsc.orgnih.govresearchgate.netnih.gov. The development of PISA formulations for this compound-containing monomers would be a significant step towards the creation of novel, functional nanomaterials.

Coordination Chemistry of Azoxybenzene and Its Derivatives

Azoxybenzene as a Ligand in Metal Complexes

This compound and its substituted derivatives can act as ligands, coordinating to metal centers through various atoms, primarily the oxygen and nitrogen atoms of the azoxy group. The specific coordination mode can be influenced by the nature of the metal ion, the steric and electronic properties of the substituents on the this compound core, and the presence of other coordinating groups within the ligand.

New mononuclear cyclopalladated complexes have been synthesized using this compound derivatives as ligands. tandfonline.comresearchgate.net These complexes often feature a chiral chelating co-ligand, with the goal of creating chiral metallomesogens where the stereogenic center is in close proximity to the metal ion. tandfonline.comresearchgate.net Examples of such this compound-based ligands include p-azoxyanisole (HAzoxy) and 4,4′-bis(hexyloxy)this compound (HAzoxy-6). tandfonline.com In these cyclopalladated complexes, the this compound moiety typically coordinates to the palladium center through a carbon atom of one of the phenyl rings and one of the nitrogen atoms of the azoxy group, forming a stable five-membered chelate ring.

The table below summarizes some examples of metal complexes formed with this compound-based ligands.

| Ligand | Metal Ion | Complex Type | Reference |

| p-Azoxyanisole (HAzoxy) | Palladium(II) | Mononuclear Cyclopalladated Complex | tandfonline.com |

| 4,4′-bis(hexyloxy)this compound (HAzoxy-6) | Palladium(II) | Mononuclear Cyclopalladated Complex | tandfonline.com |

| This compound-2,2′,3,3′-tetracarboxylic acid (H4aobtc) | Sm(III), Eu(III), Gd(III), Tb(III), Dy(III), Er(III) | Coordination Polymer | rsc.orgbohrium.com |

Synthesis and Characterization of this compound-Containing Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound derivatives functionalized with coordinating groups, such as carboxylates, are effective building blocks for the synthesis of such polymers.